REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([S:9][CH3:10])=[C:4]([Cl:11])[N:3]=1.CC(CC)=O.[CH2:17]([NH2:19])[CH3:18].[OH-].[Na+]>O>[CH2:17]([NH:19][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([S:9][CH3:10])=[C:4]([Cl:11])[N:3]=1)[CH3:18] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)SC)Cl
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
CC(=O)CC
|
Name
|
|
Quantity
|
130 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.44 g
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
8.08 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
The temperature of 5° C. is maintained for one and one half hours
|
Type
|
TEMPERATURE
|
Details
|
The mixture is maintained at 20° C. for 4 hours and over night in a refrigerator at about 0° C
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with 16 ml of methylethylketone
|
Type
|
CUSTOM
|
Details
|
recrystallized twice from 180 ml of ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=NC(=C(C(=N1)Cl)SC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |